2,4-Dichloro-6-methylpyridin-3-amine
Overview
Description
2,4-Dichloro-6-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a pale-yellow to yellow-brown solid that is commonly used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methylpyridin-3-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichloro-6-methylpyridine with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the amine derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4-Dichloro-6-methylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is employed in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of electron-withdrawing chlorine atoms and the electron-donating methyl group, which modulate its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: This compound has a similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
2,4-Dichloro-5-sulphamoylbenzoic acid: Another compound with chlorine substituents, used in different chemical contexts.
Uniqueness
2,4-Dichloro-6-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in organic synthesis. The presence of both chlorine and methyl groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Biological Activity
2,4-Dichloro-6-methylpyridin-3-amine (CAS No. 179056-98-5) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Overview
The compound features a pyridine ring with two chlorine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an amino group at the 3 position. Its molecular formula is C₆H₆Cl₂N₂, and it has a molecular weight of 177.033 g/mol. This specific arrangement of substituents influences its reactivity and biological activity.
1. Antimicrobial Properties
Several studies have indicated that this compound exhibits notable antimicrobial activity. Research suggests that it may be effective against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents.
2. Inhibition of Trypanosoma brucei
A significant area of research involves the inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness. The compound has been identified as part of a series targeting S-adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine pathway of T. brucei. This series demonstrated selectivity for the parasite's enzyme over human counterparts, showing promise in inhibiting parasite growth in whole-cell assays .
3. TRPA1 Channel Modulation
Recent findings indicate that compounds similar to this compound may act as antagonists for the TRPA1 channel. This channel is involved in pain perception and inflammation; thus, antagonists could be useful in treating conditions like asthma and chronic pain .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Two Cl atoms, amino group | Antimicrobial, AdoMetDC inhibition |
2-Chloro-3-amino-4-methylpyridine | One Cl atom | Intermediate in nevirapine synthesis |
2-Methylpyridine | No Cl atoms | Basic pyridine structure without halogens |
The dual chlorine substitution in this compound creates unique pathways for reactivity compared to other pyridine derivatives.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was evaluated against multiple bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Case Study: Anti-HAT Lead Optimization
Further investigations into compounds targeting T. brucei revealed that derivatives based on the pyrimidineamine pharmacophore could effectively inhibit AdoMetDC and demonstrate favorable blood-brain barrier penetration. These findings highlight the potential for developing new treatments for human African trypanosomiasis using modified versions of this compound .
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFQTWLWCYNRBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442683 | |
Record name | 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-98-5 | |
Record name | 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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